6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
Overview
Description
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride has been studied in detail. It has been found to inhibit the activity of various enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. The compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby exhibiting anti-inflammatory activity. Additionally, it has been found to inhibit the replication of various viruses such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Advantages and Limitations for Lab Experiments
The advantages of using 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride in lab experiments include its high potency, selectivity, and low toxicity. The compound has also been found to exhibit good solubility in various solvents, making it suitable for use in various assays. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Future Directions
There are several future directions for research on 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride. These include:
1. Further studies on the mechanism of action of the compound to identify its specific targets and signaling pathways.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Exploration of the potential of the compound as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections.
4. Investigation of the compound's potential as a fluorescent probe for imaging living cells.
5. Development of novel derivatives of the compound with enhanced potency and selectivity.
6. Studies on the pharmacokinetics and pharmacodynamics of the compound to optimize its dosing and administration.
Conclusion
In conclusion, 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a promising chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research on this compound is warranted to fully explore its potential for various applications.
Scientific Research Applications
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use as a fluorescent probe for imaging living cells.
properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-5-2-9-7-6(8)3-10-11(7)4-5;/h3,5,9H,2,4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLUIFJEOPFNJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C=NN2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride | |
CAS RN |
2044871-07-8 | |
Record name | Pyrazolo[1,5-a]pyrimidin-3-amine, 4,5,6,7-tetrahydro-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044871-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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